
3-(5-(benzylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-(benzylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole, also known as BMTI, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields. BMTI is a heterocyclic compound that belongs to the class of indole derivatives. It has a molecular formula of C20H18N4S and a molecular weight of 354.45 g/mol.
Applications De Recherche Scientifique
Supramolecular Chemistry
The benzylthio and triazole groups present in the compound can participate in the formation of supramolecular structures through non-covalent interactions such as hydrogen bonding and π-π stacking. This makes it a candidate for constructing multi-component crystalline phases, which are essential in the design of molecular sensors, separation materials, and catalysts .
Pharmaceutical Research
Compounds containing the 1,2,4-triazole moiety are known for their diverse pharmacological activities. The subject compound could be explored for its potential as an anticancer agent, given the relevance of thiadiazole derivatives in cancer treatment . Further research may reveal its efficacy in inhibiting specific pathways involved in cancer cell proliferation.
Material Science
The electronic properties of the compound, influenced by the benzylthio and indole groups, could be harnessed in the development of high-permittivity materials. These materials are crucial for the miniaturization of electronic components and enhancing the performance of capacitors .
Mécanisme D'action
Target of Action
Similar compounds have been reported to interact with various receptors and enzymes
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Based on the structure and the known actions of similar compounds, it can be hypothesized that it may interact with its targets, leading to changes in cellular processes . More detailed studies are required to confirm this hypothesis and elucidate the exact mode of action.
Biochemical Pathways
Similar compounds have been reported to influence various metabolic and signaling pathways
Pharmacokinetics
Similar compounds have been reported to have varying degrees of bioavailability and are metabolized by various enzymes . More detailed studies are required to understand the pharmacokinetics of this compound.
Result of Action
Similar compounds have been reported to have various effects, such as promoting root growth and displaying anticancer activities
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds . More research is needed to understand how environmental factors influence the action of this compound.
Propriétés
IUPAC Name |
3-(5-benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4S/c1-22-17(15-11-19-16-10-6-5-9-14(15)16)20-21-18(22)23-12-13-7-3-2-4-8-13/h2-11,19H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVIIRPVCSPCFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

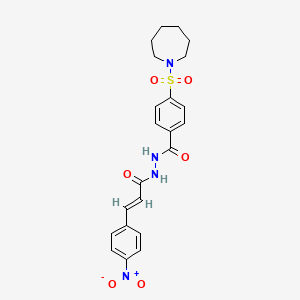
![5-(2-chloro-4-fluorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2872746.png)
![5-[(4-chlorophenyl)acetyl]-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2872749.png)
![N-(1-cyanopropyl)-2-[2-(trifluoromethyl)phenoxy]propanamide](/img/structure/B2872750.png)
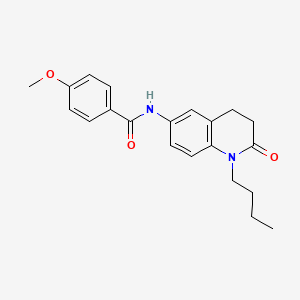
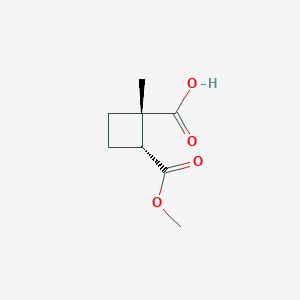

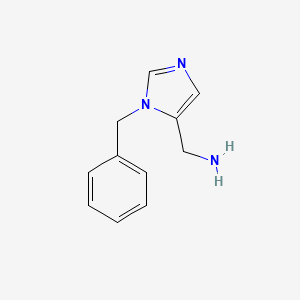
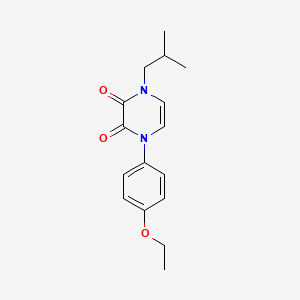
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(phenylthio)propanamide](/img/structure/B2872761.png)


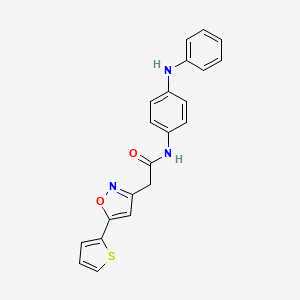
![2-(4-Chlorophenyl)-5-({[(cyclohexylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole](/img/structure/B2872767.png)